methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
Description
Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a structurally complex triazole derivative characterized by:
- A 1,2,4-triazole core substituted with 3,4-dimethoxyphenyl (electron-donating groups) at position 5 and phenyl at position 2.
- A sulfanyl acetyl hydrazone linker bridging the triazole to a methyl benzoate moiety.
- An (E)-configuration at the hydrazone double bond, critical for spatial orientation and intermolecular interactions .
This compound belongs to a class of triazole derivatives often explored for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C27H25N5O5S |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C27H25N5O5S/c1-35-22-14-13-20(15-23(22)36-2)25-30-31-27(32(25)21-7-5-4-6-8-21)38-17-24(33)29-28-16-18-9-11-19(12-10-18)26(34)37-3/h4-16H,17H2,1-3H3,(H,29,33)/b28-16+ |
InChI Key |
ZBBZNSFPPZICEU-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with methyl 4-formylbenzoate under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Replacement of the triazole core with a quinazolinone () eliminates the triazole’s hydrogen-bonding capacity, likely reducing interactions with enzymes like cytochrome P450 .
Physicochemical Properties: The target compound (MW 515.59) is heavier than ’s phenol derivative (MW 397.44), suggesting lower solubility in aqueous media but better membrane permeability . The methyl benzoate group in the target and confers esterase susceptibility, enabling prodrug activation, unlike the stable quinazolinone in .
Synthetic Pathways: Triazole derivatives (e.g., target, ) are typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds, as seen in ’s oxadiazole synthesis . The quinazolinone derivative () requires a distinct route involving anthranilic acid derivatives, limiting structural modularity compared to triazoles .
Biological Activity
Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound that features a triazole ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C27H25N5O5S and a molecular weight of 531.595 g/mol. Its structure includes a triazole ring, which is often associated with various pharmacological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance:
- Mechanism of Action : Triazoles are believed to inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis and metabolic pathways.
- Activity Spectrum : this compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15.0 µg/mL | |
| Pseudomonas aeruginosa | 10.0 µg/mL |
Anticancer Activity
The anticancer properties of compounds containing the triazole moiety have been extensively studied:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including breast cancer (T47D) and colon cancer (HCT-116).
- IC50 Values : The compound exhibited promising results with IC50 values indicating effective cytotoxicity against these cancer cell lines.
Table 2: Anticancer Activity Data
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases:
- Assays Conducted : DPPH and ABTS assays were used to evaluate the antioxidant capacity.
- Results : The compound demonstrated significant antioxidant activity comparable to standard antioxidants.
Table 3: Antioxidant Activity Data
Case Studies
Several case studies have documented the biological activities of triazole derivatives similar to this compound:
-
Study on Antibacterial Efficacy :
- A study demonstrated that triazole derivatives exhibited potent antibacterial effects against common pathogens, reinforcing the potential therapeutic applications of this class of compounds.
-
Anticancer Research :
- Another investigation highlighted that derivatives similar to the target compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
